molecular formula C12H11NO5 B1365614 (S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate CAS No. 4515-23-5

(S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate

Cat. No.: B1365614
CAS No.: 4515-23-5
M. Wt: 249.22 g/mol
InChI Key: OZPYEGOBGWQOSZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate, or (S)-Bz-TDC, is a synthetic compound used in a variety of scientific research applications. It is an important component of a number of biochemical and physiological processes and has been used in laboratory experiments to study a variety of topics. This article will provide an overview of (S)-Bz-TDC, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations of lab experiments, and possible future directions.

Scientific Research Applications

  • Structural Analysis for Anticholinesterase Activity : A study by Platzer et al. (1982) conducted a structural analysis of carbamates derived from 2-(α-furyl)benzaldoximes and 2-(α-furyl)benzyl alcohols, including compounds similar to (S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate. This research, utilizing 1H and 13C NMR spectroscopy, highlighted how the structural orientation of aromatic and furan rings influenced the anticholinesterase activity of these compounds (Platzer et al., 1982).

  • HIV-Protease Inhibition : Singh et al. (1996) explored the in vitro metabolism of a potent HIV-protease inhibitor, which structurally resembles this compound. The study identified various metabolites, indicating the compound's potential in HIV treatment (Singh et al., 1996).

  • Chemical Reactions with Tetrachloro-o-benzoquinone : Latif et al. (1975) investigated the reactions of carbamates with tetrachloro-o-benzoquinone, demonstrating the potential for developing compounds with pesticidal importance (Latif et al., 1975).

  • Catalysis in Hydrofunctionalization of Allenes : Research by Zhang et al. (2006) showcased how benzyl carbamates can be effectively used in the Au-catalyzed intramolecular hydroamination of N-allenyl carbamates. This process is important for the formation of various heterocyclic compounds (Zhang et al., 2006).

  • Antimycobacterial Activity : Bakkestuen et al. (2005) synthesized compounds structurally similar to this compound and assessed their antimycobacterial activity. Their findings highlighted the potential of these compounds as antituberculosis drugs (Bakkestuen et al., 2005).

Mechanism of Action

Target of Action

N-Carbobenzyloxy-L-aspartic anhydride, also known as Cbz-L-Aspartic anhydride, is a derivative of aspartic acid

Mode of Action

It is known that this compound can undergo ring-opening polymerization to form homopolypeptides . This process involves the breaking of the anhydride ring and the formation of peptide bonds, resulting in the creation of a polymer chain.

Result of Action

The result of N-Carbobenzyloxy-L-aspartic anhydride’s action is the formation of homopolypeptides through ring-opening polymerization . These homopolypeptides could potentially have various molecular and cellular effects, depending on their structure and composition.

Properties

IUPAC Name

benzyl N-[(3S)-2,5-dioxooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-10-6-9(11(15)18-10)13-12(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPYEGOBGWQOSZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)OC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196404
Record name (S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4515-23-5
Record name Phenylmethyl [(3S)-tetrahydro-2,5-dioxo-3-furanyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4515-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Benzyloxycarbonyl)-L-aspartic acid anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004515235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.582
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(BENZYLOXYCARBONYL)-L-ASPARTIC ACID ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T519K4TV9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(CC(=O)O)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate
Reactant of Route 2
Reactant of Route 2
(S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate
Reactant of Route 3
(S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate
Reactant of Route 4
(S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate
Reactant of Route 5
(S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate
Reactant of Route 6
Reactant of Route 6
(S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.